molecular formula C20H22ClN3O7 B14763872 Pomalidomide-CO-PEG2-C2-Cl

Pomalidomide-CO-PEG2-C2-Cl

Cat. No.: B14763872
M. Wt: 451.9 g/mol
InChI Key: GJUBDNMGCGEQDY-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG2-C2-Cl is a compound that belongs to the class of functionalized cereblon ligands. It is used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). These compounds are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG2-C2-Cl involves several steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-PEG2-C2-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include coupling agents, solvents like dimethyl sulfoxide (DMSO), and various acids and bases to control the pH .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which can be used in the development of targeted protein degraders .

Mechanism of Action

Pomalidomide-CO-PEG2-C2-Cl exerts its effects by recruiting cereblon, a protein that plays a key role in the ubiquitin-proteasome system. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves the formation of a ternary complex between the target protein, cereblon, and the PROTAC, which facilitates the degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-CO-PEG2-C2-Cl is unique due to its specific functional groups, which allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of targeted protein degraders and other therapeutic agents .

Properties

Molecular Formula

C20H22ClN3O7

Molecular Weight

451.9 g/mol

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C20H22ClN3O7/c21-7-9-31-11-10-30-8-6-16(26)22-13-3-1-2-12-17(13)20(29)24(19(12)28)14-4-5-15(25)23-18(14)27/h1-3,14H,4-11H2,(H,22,26)(H,23,25,27)

InChI Key

GJUBDNMGCGEQDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCCl

Origin of Product

United States

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